N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide
Overview
Description
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H12N2OS It is characterized by the presence of a cyano group, a methylsulfanyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide typically involves the reaction of 5-cyano-2-(methylsulfanyl)aniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with substituted cyano groups.
Scientific Research Applications
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. The cyclopropanecarboxamide moiety can contribute to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(5-Cyano-2-(methylsulfanyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-(5-Cyano-2-(methylsulfanyl)phenyl)propionamide: Similar structure but with a propionamide group instead of a cyclopropanecarboxamide group.
Uniqueness
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and potential biological activities .
Properties
IUPAC Name |
N-(5-cyano-2-methylsulfanylphenyl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZIURKELNUSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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